Methyl 4-amino-2-chloro-3-methoxybenzoate

Chromatography Impurity Profiling Physicochemical Characterization

Choose Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0) for its precisely defined 2-chloro-3-methoxy substitution pattern, which confers a unique LogP (1.7174) and TPSA (61.55) – critical for baseline separation from the regioisomeric Metoclopramide Impurity 5 (CAS 121048-67-7) during chromatographic release testing. As a key intermediate with a MAO-B Ki of 3.90 nM, it enables systematic ester SAR studies and metabolic stability screening. Supplied at ≥95% purity with full analytical documentation, this building block eliminates the risk of failed experiments and regulatory non-compliance caused by generic, unvalidated substitutions.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 1427452-99-0
Cat. No. B1433421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-chloro-3-methoxybenzoate
CAS1427452-99-0
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Cl)C(=O)OC)N
InChIInChI=1S/C9H10ClNO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyWOTIERNWIIJBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate (CAS 1427452-99-0) – Baseline Characterization for Procurement Decisions


Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0, MF: C9H10ClNO3, MW: 215.63) is a tri-substituted benzoate ester building block featuring amino, chloro, and methoxy groups on a benzene ring. It is commercially available as a white to off-white crystalline powder, soluble in organic solvents but insoluble in water . The compound is supplied at a minimum purity specification of 95% . It serves as a versatile intermediate in organic synthesis and pharmaceutical research, with a unique substitution pattern that imparts distinct chemical and biological properties .

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate – Why In-Class Compounds Cannot Be Interchanged


Methyl 4-amino-2-chloro-3-methoxybenzoate shares its molecular formula (C9H10ClNO3) and molecular weight (215.63) with its closest regioisomer, methyl 4-amino-3-chloro-2-methoxybenzoate (Metoclopramide Impurity 5, CAS 121048-67-7). However, the precise arrangement of substituents—specifically the chloro at the 2-position versus the 3-position, and the methoxy at the 3-position versus the 2-position—confers distinct physicochemical properties that impact chromatographic behavior, receptor binding, and synthetic utility. Furthermore, ester group variation (methyl vs. ethyl vs. tert-butyl) dramatically alters MAO-B inhibitory potency, with the tert-butyl analog exhibiting a Ki of 0.260 nM compared to the methyl ester's reported Ki values in the low nanomolar range [1][2]. These differences underscore that generic substitution without rigorous comparative validation can lead to failed experiments, irreproducible results, or regulatory non-compliance in impurity profiling [3].

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate – Quantitative Differentiation Evidence Guide


Methyl 4-Amino-2-Chloro-3-Methoxybenzoate vs. Metoclopramide Impurity 5 – Regioisomeric Differentiation via LogP and TPSA

Methyl 4-amino-2-chloro-3-methoxybenzoate (CAS 1427452-99-0) exhibits a LogP of 1.7174 and a TPSA of 61.55, distinguishing it from its regioisomer methyl 4-amino-3-chloro-2-methoxybenzoate (Metoclopramide Impurity 5, CAS 121048-67-7). The unique substitution pattern directly influences polarity and lipophilicity, impacting retention time in reversed-phase HPLC and solid-phase extraction [1]. These differences are critical for analytical method development and impurity profiling in pharmaceutical quality control [2].

Chromatography Impurity Profiling Physicochemical Characterization

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate vs. Ethyl Ester Analog – Structural Impact on MAO-B Inhibition Potency

The methyl ester moiety of methyl 4-amino-2-chloro-3-methoxybenzoate contributes to its distinct MAO-B inhibitory profile. While the tert-butyl ester analog (tert-butyl 4-amino-2-chloro-3-methoxybenzoate, CAS 2248360-19-0) demonstrates a Ki of 0.260 nM for human recombinant MAO-B, the methyl ester derivative exhibits a Ki of 3.90 nM under comparable assay conditions [1][2]. The ethyl ester analog (CAS 2248393-99-7) has been reported but lacks direct comparative MAO-B inhibition data in public databases. This quantitative difference highlights the methyl ester's intermediate potency, which may offer a more favorable balance between efficacy and selectivity for certain research applications [3].

Enzyme Inhibition Structure-Activity Relationship Neurological Research

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate – Quantitative Purity Specification and Lot-to-Lot Consistency

Methyl 4-amino-2-chloro-3-methoxybenzoate is supplied with a minimum purity specification of 95% by multiple vendors, including AKSci and Leyan . This specification is critical for ensuring reproducible outcomes in synthetic and biological applications. In contrast, data for the free acid analog (4-amino-2-chloro-3-methoxybenzoic acid, CAS 1934703-79-3) is available but lacks a standardized purity specification from major suppliers . The methyl ester's defined purity threshold supports more reliable procurement decisions and reduces the risk of impurities confounding experimental results.

Quality Control Reproducibility Procurement Specification

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate – Solubility Profile for Synthetic and Biological Applications

Methyl 4-amino-2-chloro-3-methoxybenzoate is reported to be soluble in organic solvents but insoluble in water . This solubility profile aligns with its calculated LogP of 1.7174 and contrasts with the free acid analog (4-amino-2-chloro-3-methoxybenzoic acid, CAS 1934703-79-3), which is expected to have higher aqueous solubility due to its carboxylic acid functionality. The methyl ester's organic solubility facilitates its use in non-aqueous synthetic transformations and DMSO-based biological assays, whereas the free acid may be more suitable for aqueous buffer-based experiments. This differentiation guides solvent selection and experimental design.

Solubility Formulation Reaction Optimization

Methyl 4-Amino-2-Chloro-3-Methoxybenzoate – Evidence-Backed Application Scenarios


Pharmaceutical Impurity Profiling and Analytical Method Development

Methyl 4-amino-2-chloro-3-methoxybenzoate serves as a critical reference standard for the identification and quantification of regioisomeric impurities in metoclopramide and related benzamide pharmaceuticals. Its distinct LogP (1.7174) and TPSA (61.55) values enable chromatographic separation from the closely related Metoclopramide Impurity 5 (methyl 4-amino-3-chloro-2-methoxybenzoate), supporting accurate impurity profiling in ANDA submissions and commercial production quality control [1]. The compound's defined purity specification (95%) further ensures reliable analytical results [2].

Structure-Activity Relationship (SAR) Studies for MAO-B Inhibitor Optimization

The methyl ester of 4-amino-2-chloro-3-methoxybenzoic acid demonstrates a Ki of 3.90 nM against recombinant human MAO-B , positioning it as a key intermediate for SAR studies aimed at optimizing ester moiety effects on potency. Comparative data show that the tert-butyl ester analog achieves a 15-fold higher potency (Ki: 0.260 nM) [1], highlighting the methyl ester's value in exploring moderate-affinity interactions and in developing compounds with balanced potency and selectivity. Procurement of the methyl ester enables researchers to systematically evaluate ester hydrolysis rates and metabolic stability in vitro.

Organic Synthesis of Functionalized Benzoate Derivatives

Methyl 4-amino-2-chloro-3-methoxybenzoate is a versatile building block for the synthesis of more complex molecules via reactions at the amino, chloro, or ester functional groups. Its organic solvent solubility facilitates its use in a variety of synthetic transformations . The compound's unique substitution pattern imparts distinct reactivity compared to its regioisomers, making it a valuable intermediate for constructing libraries of tri-substituted benzoate derivatives for biological screening [1].

Computational Chemistry and Molecular Modeling Input

The compound's well-defined molecular structure (SMILES: COC(=O)c1ccc(N)c(OC)c1Cl) and calculated physicochemical properties (LogP: 1.7174, TPSA: 61.55) provide a reliable dataset for computational chemistry studies. Researchers can utilize these data for molecular docking simulations, QSAR model development, and in silico prediction of ADME properties. The methyl ester's intermediate LogP value may offer a favorable balance between membrane permeability and aqueous solubility in virtual screening campaigns.

Technical Documentation Hub

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